Increased Molecular Weight and Lipophilicity Enable Target-Specific Hydrophobic Anchoring
The C5-chloro substitution on 5-chloroisoquinoline-7-carbaldehyde increases molecular weight by 34.44 g/mol and calculated lipophilicity (XLogP3) by 0.5 units relative to unsubstituted isoquinoline-7-carbaldehyde [1][2]. This enhanced lipophilicity facilitates occupation of hydrophobic back-clefts in kinase ATP-binding pockets, a structural feature correlated with prolonged target residence time and improved inhibitory potency in isoquinoline-based kinase inhibitors .
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 191.61 g/mol; XLogP3 = 2.2 |
| Comparator Or Baseline | Isoquinoline-7-carbaldehyde: MW = 157.17 g/mol; XLogP3 = 1.7 |
| Quantified Difference | ΔMW = +34.44 g/mol (+21.9%); ΔXLogP3 = +0.5 units |
| Conditions | Computed physicochemical properties from PubChem (2021-2025 release) |
Why This Matters
Procurement selection should prioritize the 5-chloro analog when hydrophobic target engagement is essential for assay activity.
- [1] PubChem. 5-Chloroisoquinoline-7-carbaldehyde. CID 165652471. View Source
- [2] PubChem. Isoquinoline-7-carbaldehyde. CID 20510530. View Source
